

Application Notes and Protocols for the Quantification of Cabotegravir

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Compound of Interest

Compound Name: Odentegravirum

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Introduction

Cabotegravir, a potent integrase strand transfer inhibitor, is a key antiretroviral drug for the treatment and prevention of HIV-1 infection.[1][2][3][4] Its long-acting injectable formulations necessitate robust and sensitive analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical products.[1][3] This document provides detailed application notes and protocols for various analytical methods used for the quantification of Cabotegravir in different matrices.

I. Analytical Methods Overview

A variety of chromatographic techniques have been successfully employed for the quantification of Cabotegravir. These include High-Performance Liquid Chromatography (HPLC), Reverse-Phase HPLC (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[3][5] The choice of method depends on the specific application, required sensitivity, and the matrix in which Cabotegravir is to be quantified.

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters for various analytical methods used for Cabotegravir quantification.

Table 1: HPLC and UPLC Methods for Cabotegravir Quantification

Method	Matrix	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Reference
RP-HPLC	Tablet Dosage Form	2.5–15	-	-	[3]
RP-HPLC	Tablet Dosage Form	Rilpivirine: 0.38, Cabotegravir: 0.06	Rilpivirine: 1.15, Cabotegravir: 0.19	[3]	
RP-HPLC	Bulk and Tablet	-	Cabotegravir: 0.25, Rilpivirine: 1.79	Cabotegravir: 0.77, Rilpivirine: 5.44	[6]
RP-HPLC	Active Pharmaceutical Ingredients	Rilpivirine: 30-450, Cabotegravir: 20-300	Rilpivirine: 0.375, Cabotegravir: 0.25	Rilpivirine: 1.238, Cabotegravir: 0.825	[7]
UHPLC-UV	Bulk Drug	0.00025 - 0.0009 (relative to 0.5 mg/mL Cabotegravir)	-	0.00025 (relative to 0.5 mg/mL Cabotegravir)	[4]

Table 2: LC-MS/MS and UHPLC-MS/MS Methods for Cabotegravir Quantification

Method	Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Reference
LC-MS/MS	Rat Plasma	50 - 100,000	50	[8][9]
LC-MS/MS	Dried Blood Spots	25 - 20,000	25	[10][11]
UHPLC-MS/MS	Human Plasma	30 - 9000	25	[12]
LC-MS/MS	Human Plasma	400 - 16000	400	[13]

III. Experimental Protocols

A. RP-HPLC Method for Simultaneous Estimation of Cabotegravir and Rilpivirine in Tablet Dosage Form

This protocol is based on a method developed for the routine quality control analysis of Cabotegravir and Rilpivirine in pharmaceutical formulations.[3][14]

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Kinetex C18 column (250 × 4.6 mm, 5 µm).[3]

2. Reagents and Materials:

- Acetonitrile (HPLC grade)
- Orthophosphoric acid
- Water (HPLC grade)
- Cabotegravir and Rilpivirine reference standards

3. Chromatographic Conditions:

- Mobile Phase: A mixture of orthophosphoric acid and acetonitrile (60:40 v/v).[3]

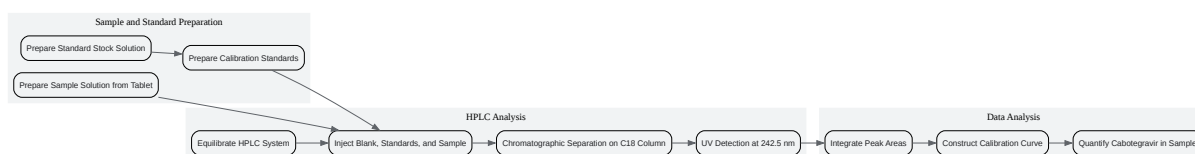
- Flow Rate: 1.0 mL/min.[3]
- Detection Wavelength: 242.5 nm.[3]
- Column Temperature: Ambient.
- Injection Volume: 20 µL.

4. Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve Cabotegravir and Rilpivirine reference standards in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.
- Sample Solution: Crush a tablet to a fine powder. Dissolve a quantity of the powder equivalent to a known amount of Cabotegravir and Rilpivirine in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm membrane filter.
- Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations within the linear range.

5. Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject the blank (mobile phase), followed by the calibration standards and the sample solution.
- Record the chromatograms and measure the peak areas for Cabotegravir and Rilpivirine.
- Construct a calibration curve by plotting the peak area against the concentration for the calibration standards.
- Determine the concentration of Cabotegravir and Rilpivirine in the sample solution from the calibration curve.



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Figure 1: Experimental workflow for the RP-HPLC analysis of Cabotegravir.

B. UHPLC-MS/MS Method for Quantification of Cabotegravir in Human Plasma

This protocol is a representative method for the sensitive quantification of Cabotegravir in a biological matrix, suitable for pharmacokinetic studies.^{[12][13]}

1. Instrumentation:

- Ultra-High Performance Liquid Chromatography (UHPLC) system.
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Analytical column (e.g., Xselect HSS T3, 3.5 μm particle size).^[12]

2. Reagents and Materials:

- Acetonitrile (LC-MS grade)
- Formic acid

- Water (LC-MS grade)
- Cabotegravir reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled Cabotegravir)
- Human plasma (blank)

3. Chromatographic and Mass Spectrometric Conditions:

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient program to achieve separation.
- Flow Rate: 0.5 mL/min.[\[5\]](#)
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for Cabotegravir and the Internal Standard. For Cabotegravir, a common transition is m/z 406.12 \rightarrow 142.04.[\[13\]](#)

4. Sample Preparation (Protein Precipitation):

- Pipette a known volume of plasma sample (e.g., 100 μ L) into a microcentrifuge tube.
- Add the internal standard solution.
- Add a protein precipitating agent (e.g., acetonitrile) in a specific ratio (e.g., 3:1 v/v).
- Vortex the mixture thoroughly.
- Centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or vial for analysis.

5. Analysis Procedure:

- Equilibrate the UHPLC-MS/MS system with the initial mobile phase conditions.
- Inject the extracted samples.
- Acquire data in Multiple Reaction Monitoring (MRM) mode.
- Process the data using appropriate software to determine the peak area ratios of Cabotegravir to the internal standard.
- Construct a calibration curve using spiked plasma standards and perform quantification.

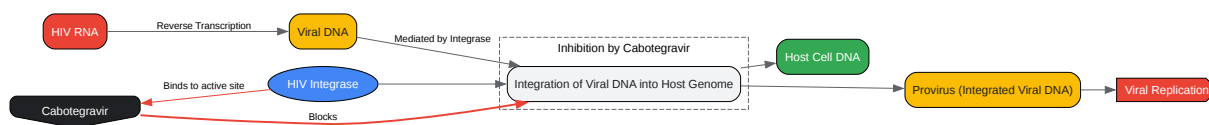


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Figure 2: Workflow for UHPLC-MS/MS quantification of Cabotegravir in plasma.

IV. Mechanism of Action: Integrase Inhibition

Cabotegravir is an integrase strand transfer inhibitor (INSTI).^[1] Its mechanism of action involves binding to the active site of the HIV integrase enzyme, thereby preventing the integration of the viral DNA into the host cell's genome. This action effectively halts the HIV replication cycle.



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Figure 3: Simplified diagram of Cabotegravir's mechanism of action.

V. Conclusion

The analytical methods described provide a range of options for the accurate and reliable quantification of Cabotegravir. The choice of a specific method should be guided by the research or quality control objectives, the nature of the sample matrix, and the required sensitivity. The provided protocols offer a starting point for method implementation and can be further optimized based on specific laboratory conditions and instrumentation.

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